molecular formula C21H18ClIOS B11830087 Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-

Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-

Cat. No.: B11830087
M. Wt: 480.8 g/mol
InChI Key: WAPKFYKGFDBRME-UHFFFAOYSA-N
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Description

Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-(2-iodoethyl)phenylthiol with 3-(phenylmethoxy)benzene under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.

    Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-[[3-chloro-4-(2-bromoethyl)phenyl]thio]-3-(phenylmethoxy)-
  • Benzene, 1-[[3-chloro-4-(2-fluoroethyl)phenyl]thio]-3-(phenylmethoxy)-
  • Benzene, 1-[[3-chloro-4-(2-chloroethyl)phenyl]thio]-3-(phenylmethoxy)-

Uniqueness

Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets.

Properties

Molecular Formula

C21H18ClIOS

Molecular Weight

480.8 g/mol

IUPAC Name

2-chloro-1-(2-iodoethyl)-4-(3-phenylmethoxyphenyl)sulfanylbenzene

InChI

InChI=1S/C21H18ClIOS/c22-21-14-20(10-9-17(21)11-12-23)25-19-8-4-7-18(13-19)24-15-16-5-2-1-3-6-16/h1-10,13-14H,11-12,15H2

InChI Key

WAPKFYKGFDBRME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCI)Cl

Origin of Product

United States

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